molecular formula C11H16N2O4S B14191431 N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide CAS No. 919996-83-1

N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide

Cat. No.: B14191431
CAS No.: 919996-83-1
M. Wt: 272.32 g/mol
InChI Key: XZZSUHFOHOMGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxy group, a sulfamoyl group, and a phenylethyl group attached to a propanamide backbone. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide typically involves the reaction of 3-chloropropanamide with N-hydroxy-2-phenylethylsulfamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of N-oxo-3-[(2-phenylethyl)sulfamoyl]propanamide.

    Reduction: Formation of N-hydroxy-3-[(2-phenylethyl)amino]propanamide.

    Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.

Scientific Research Applications

N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide has several applications in scientific research:

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfamoyl group can interact with enzyme active sites, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, contributing to its overall biological activity.

Comparison with Similar Compounds

N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide can be compared with other similar compounds, such as:

    N-Hydroxy-3-[(2-phenylethyl)amino]propanamide: Similar structure but with an amino group instead of a sulfamoyl group, leading to different reactivity and biological activity.

    N-Hydroxy-3-[(2-phenylethyl)carbamoyl]propanamide: Contains a carbamoyl group, which may alter its chemical properties and interactions with biological targets.

Properties

CAS No.

919996-83-1

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N-hydroxy-3-(2-phenylethylsulfamoyl)propanamide

InChI

InChI=1S/C11H16N2O4S/c14-11(13-15)7-9-18(16,17)12-8-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,13,14)

InChI Key

XZZSUHFOHOMGAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)CCC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.